5-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide
Description
5-Fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide is a synthetic small molecule characterized by a benzimidazole core substituted with a methyl group, a tetrazole ring, and a fluorinated benzamide moiety. Its molecular formula is C₁₉H₁₆FN₇O, with a molecular weight of 393.38 g/mol (calculated from , though conflicting data in suggests a similar compound with C₂₁H₂₂FN₇O and MW 407.45). The compound’s structure includes:
- A 1-methyl-1H-benzimidazole group, which enhances aromatic stacking and hydrogen-bonding interactions.
- A tetrazole-1-yl substituent at the 2-position of the benzamide, acting as a bioisostere for carboxylic acids to improve metabolic stability and membrane permeability .
- A 5-fluoro substituent on the benzamide ring, which modulates electronic properties and binding affinity .
This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors involved in inflammation, oncology, or infectious diseases.
Properties
Molecular Formula |
C17H14FN7O |
|---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
5-fluoro-N-[(1-methylbenzimidazol-2-yl)methyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H14FN7O/c1-24-15-5-3-2-4-13(15)21-16(24)9-19-17(26)12-8-11(18)6-7-14(12)25-10-20-22-23-25/h2-8,10H,9H2,1H3,(H,19,26) |
InChI Key |
RMSHWTROXQPCEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by reacting o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Fluorine: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Tetrazole Formation: The tetrazole ring is formed by reacting an appropriate nitrile with sodium azide under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding benzimidazole N-oxides, while reduction may lead to the formation of amine derivatives .
Scientific Research Applications
5-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound is used to study the mechanisms of enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe to investigate biological pathways and molecular interactions.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 5-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and analogs:
Key Structural and Functional Insights:
Benzimidazole vs. Thiazole/Triazole Cores :
- The benzimidazole moiety in the target compound (and analogs like R 17934) provides planar aromaticity for π-π stacking, critical for binding to hydrophobic enzyme pockets. In contrast, thiazole-containing analogs (e.g., ) introduce sulfur, which may enhance metal coordination or alter solubility .
- Tetrazole groups (as in the target compound and ) offer hydrogen-bonding capacity similar to carboxylic acids but with improved resistance to enzymatic hydrolysis .
Difluoro-substituted analogs () show stronger electron-withdrawing effects, which may enhance binding but reduce metabolic stability . Linker Flexibility: The pentyl linker in the analog from increases conformational flexibility, possibly improving binding to larger active sites, whereas the methylene linker in the target compound may favor rigidity and specificity .
Biological Activity :
- Antiparasitic compounds like nitazoxanide derivatives () rely on thiazole and difluorobenzamide groups for PFOR inhibition, while the target compound’s benzimidazole-tetrazole system may target divergent pathways (e.g., kinase inhibition) .
- R 17934 () demonstrates that benzimidazole-carbamate derivatives can disrupt microtubules, suggesting the target compound could be explored for similar mechanisms .
Biological Activity
5-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole moiety, a tetrazole group, and a fluorine atom, which are significant for its biological activity. The presence of these functional groups is believed to enhance its interaction with biological targets.
The primary mechanism of action for this compound appears to involve the inhibition of specific enzymes associated with cancer progression. Notably, it has been evaluated for its inhibitory effects on the enzyme Poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.
In Vitro Studies
Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- HCT116 Cells : The compound demonstrated an IC50 value of 7.4 μM, indicating potent activity against colorectal cancer cells.
- A549 Cells : In combination with temozolomide, it showed enhanced cytotoxicity (PF50 = 1.6), suggesting a synergistic effect that could be harnessed for therapeutic applications .
| Cell Line | IC50 (μM) | Synergistic Effect with Temozolomide |
|---|---|---|
| HCT116 | 7.4 | Yes (PF50 = 1.6) |
| A549 | Not specified | Yes |
Case Studies
In a study published in 2016, various analogs of the compound were synthesized and tested for their PARP inhibitory activity. The most promising analog exhibited an IC50 of 43.7 nM against PARP-1, demonstrating its potential as an effective therapeutic agent in cancer treatment .
Discussion
The findings indicate that this compound holds promise as an anticancer agent due to its ability to inhibit critical enzymes involved in DNA repair and its synergistic effects when used in combination therapies. The fluorine substitution likely contributes to its enhanced binding affinity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
